(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyridin-3-ylmethyl group and a tert-butyl carbamate group
Mechanism of Action
Target of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities . They are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
It’s known that the biological activity of piperidine derivatives is often due to their interaction with various biological targets .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the piperidine ring with a pyridin-3-ylmethyl halide under basic conditions.
Protection with tert-Butyl Carbamate: The final step involves the protection of the amino group with tert-butyl carbamate, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyridin-3-ylmethyl group can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridin-3-ylmethyl group yields N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a protecting group in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound used as a protecting group in organic synthesis.
tert-Butyl-N-methylcarbamate: Another similar compound with applications in organic synthesis.
Uniqueness
(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical modifications, making it a valuable compound in research and industry.
Biological Activity
(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate, with the molecular formula C₁₆H₂₅N₃O₂, is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and applications based on diverse scientific sources.
Chemical Structure and Properties
The compound features a piperidine ring, a tert-butyl group, and a pyridin-3-ylmethyl amino group. These components contribute to its lipophilicity and influence its interactions with biological targets. The presence of multiple functional groups allows for various chemical reactions, making it a versatile intermediate in drug development.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Synthesized through cyclization reactions.
- Alkylation with Pyridin-3-ylmethyl Halide : Conducted under basic conditions to introduce the pyridinyl group.
- Protection of the Amino Group : Using tert-butyl carbamate to stabilize the amino functionality.
These steps ensure high yields and purity of the final product, which is crucial for biological testing.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. This interaction can modulate biological pathways, potentially leading to therapeutic effects.
Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a ligand for receptors, influencing cellular signaling processes.
Pharmacological Potential
Research indicates that this compound may exhibit:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, it may also have applications in treating neurological disorders .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:
Compound Name | Structural Features | Unique Properties |
---|---|---|
(S)-tert-butyl 3-(pyridin-4-ylmethyl)amino)piperidine-1-carboxylate | Similar piperidine structure; different pyridine position | Potentially different biological activities due to structural variation |
(S)-tert-butyl 3-(pyridin-2-ylmethyl)amino)piperidine-1-carboxylate | Similar core structure; varying pyridine position | May exhibit unique pharmacological profiles |
tert-butyl 4-(pyridin-4-yloxy)butanoate | Different functional groups; butanoate instead of piperidine | Potentially different applications in organic synthesis |
This table highlights how variations in structure can lead to differences in biological activity and therapeutic potential.
Case Studies and Research Findings
Recent studies have focused on elucidating the biological effects of this compound through various experimental approaches:
- In Vitro Studies : Assessing cytotoxicity against cancer cell lines has shown promising results, indicating potential as an anticancer drug candidate.
- Binding Affinity Studies : Research into its binding affinities with specific receptors has provided insights into its mechanism of action and therapeutic applications.
These studies underscore the need for further exploration into its pharmacokinetics and long-term effects in vivo .
Properties
IUPAC Name |
tert-butyl (3S)-3-(pyridin-3-ylmethylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-5-7-14(12-19)18-11-13-6-4-8-17-10-13/h4,6,8,10,14,18H,5,7,9,11-12H2,1-3H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBUOGOUJLTBTC-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.